
4,4-Diethenyl-1,4-phosphasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethenyl-1,4-phosphasilinane is a unique organophosphorus compound characterized by the presence of both phosphorus and silicon atoms within its molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethenyl-1,4-phosphasilinane typically involves the reaction of appropriate silicon and phosphorus precursors under controlled conditions. One common method includes the use of a cycloaddition reaction between a silicon-containing compound and a phosphorus-containing compound. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethenyl-1,4-phosphasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions may involve the conversion of the compound to its corresponding phosphine or silane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, siloxanes, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
4,4-Diethenyl-1,4-phosphasilinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of novel organophosphorus and organosilicon compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart unique properties to the final products
Mecanismo De Acción
The mechanism of action of 4,4-Diethenyl-1,4-phosphasilinane involves its interaction with specific molecular targets and pathways. The compound’s vinyl groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity .
Comparación Con Compuestos Similares
4,4-Dimethyl-1,4-phosphasilinane: Similar in structure but with methyl groups instead of vinyl groups.
4,4-Diethyl-1,4-phosphasilinane: Contains ethyl groups, leading to different chemical reactivity and properties.
4,4-Diphenyl-1,4-phosphasilinane:
Uniqueness: 4,4-Diethenyl-1,4-phosphasilinane is unique due to its vinyl groups, which provide distinct reactivity compared to its analogs. This makes it a valuable compound for exploring new chemical transformations and developing advanced materials .
Propiedades
Número CAS |
124738-65-4 |
|---|---|
Fórmula molecular |
C8H15PSi |
Peso molecular |
170.26 g/mol |
Nombre IUPAC |
4,4-bis(ethenyl)-1,4-phosphasilinane |
InChI |
InChI=1S/C8H15PSi/c1-3-10(4-2)7-5-9-6-8-10/h3-4,9H,1-2,5-8H2 |
Clave InChI |
DSJHHYQJSIGZTC-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si]1(CCPCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



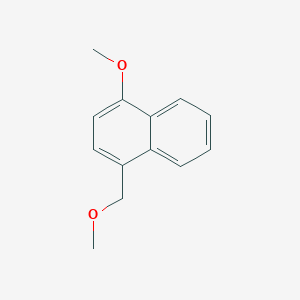
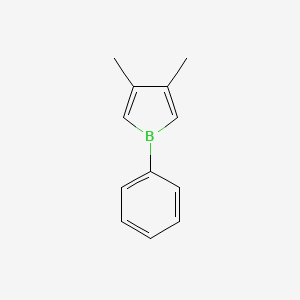
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
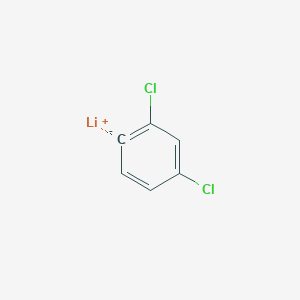

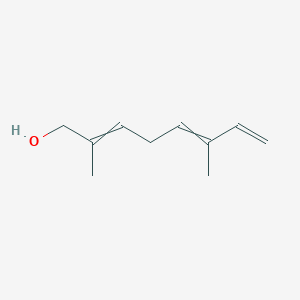

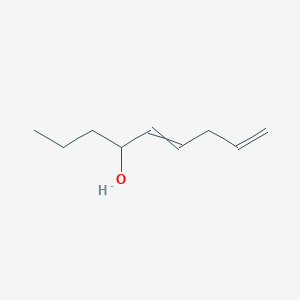
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
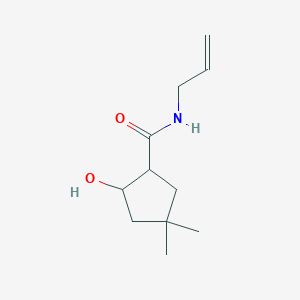

![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
